molecular formula C11H11ClN2O2S B11945681 4-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)benzene-1,2-diol hydrochloride CAS No. 36104-20-8

4-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)benzene-1,2-diol hydrochloride

Cat. No.: B11945681
CAS No.: 36104-20-8
M. Wt: 270.74 g/mol
InChI Key: QSEVEFXEKUNJGB-UHFFFAOYSA-N
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Description

4-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)benzene-1,2-diol hydrochloride is a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antibacterial properties .

Scientific Research Applications

Antitumor Properties

Research indicates that 4-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)benzene-1,2-diol hydrochloride exhibits antitumor properties. It is believed to inhibit specific signaling pathways involved in cancer progression. For instance, studies have shown that the compound can act as an S100 protein inhibitor , which plays a role in various pathological conditions including cancer and inflammation .

In Vitro Studies

A notable study investigated the cytotoxic effects of various thiazole derivatives, including this compound on different human cancer cell lines such as HepG-2 (liver carcinoma) and MCF-7 (breast adenocarcinoma). The compound demonstrated significant cytotoxicity against these cell lines compared to control groups, indicating its potential as a chemotherapeutic agent .

Interaction with DNA

Further research has explored the interaction of this compound with calf-thymus DNA (CT-DNA). Using UV-Vis absorption measurements and molecular docking studies, researchers confirmed that the compound has a strong binding affinity for DNA. This interaction is critical as it may contribute to the compound's anticancer activity by disrupting DNA replication in cancer cells .

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound compared to structurally similar compounds, the following table summarizes key features:

Compound Name Structure Features Biological Activity Unique Aspects
5-Methyl-1H-imidazo[2,1-b]thiazoleMethyl substitution on imidazoleAntimicrobialLess potent than target compound
4-(5-Methylimidazo[2,1-b]thiazol-3-yl)phenolPhenolic structureAntioxidantLacks dual hydroxyl groups
4-(5-Nitroimidazo[2,1-b]thiazol-3-yl)benzeneNitro group substitutionAntitumorMore potent but less soluble
4-(5-Aminoimidazo[2,1-b]thiazol-3-yl)phenolAmino substitution on imidazoleCytotoxicIncreased reactivity due to amino group

This comparative analysis illustrates variations in biological activity and chemical reactivity that can influence their potential therapeutic uses.

Biological Activity

4-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)benzene-1,2-diol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, including antitumor properties and interactions with specific proteins, particularly the S100 protein family.

Chemical Structure and Properties

The compound features a unique structural framework characterized by:

  • Benzene ring : Substituted with hydroxyl groups at the 1 and 2 positions.
  • Dihydroimidazo[2,1-b]thiazole moiety : Contributing to its biological activity.
  • Hydrochloride salt form : Enhancing solubility in biological systems.

The molecular formula is C11H11ClN2O2SC_{11}H_{11}ClN_2O_2S with a molecular weight of approximately 270.74 g/mol .

Antitumor Properties

Research indicates that this compound exhibits antitumor activity . It has been shown to inhibit pathways involved in cancer progression, particularly through:

  • Inhibition of S100 proteins : These proteins are implicated in various malignancies and inflammatory conditions. The compound's ability to selectively bind to S100 proteins suggests a mechanism for its antitumor effects .

The compound's interaction with S100 proteins has been studied using techniques such as:

  • Surface Plasmon Resonance (SPR) : To assess binding affinities.
  • Fluorescence Spectroscopy : For kinetic studies of the interactions.

These studies reveal that the compound may disrupt the pathological roles of S100 proteins in cancer and inflammation .

Comparative Biological Activity

To contextualize the biological activity of this compound, it is beneficial to compare it with other similar compounds. Below is a table summarizing selected derivatives and their respective activities:

Compound NameActivity TypeReference
4-ThiadiazoleAntimicrobial
Imidazo[2,1-b]thiazole derivativesS100-inhibitors
Thiazole derivativesAnticancer
4-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)AntitumorCurrent study

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of related compounds. For instance:

  • Study on Thiazole Derivatives :
    • Investigated the cytotoxic effects on various cancer cell lines including HCT116 (colon cancer) and MCF7 (breast cancer).
    • Results indicated significant inhibitory effects on cell viability and tumor volume in vivo models .
  • S100 Protein Interaction Study :
    • Demonstrated that derivatives of imidazo[2,1-b]thiazole effectively inhibit S100 proteins linked to tumor progression.
    • The findings support the potential use of these compounds in therapeutic settings targeting specific cancers .

Properties

CAS No.

36104-20-8

Molecular Formula

C11H11ClN2O2S

Molecular Weight

270.74 g/mol

IUPAC Name

4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)benzene-1,2-diol;hydrochloride

InChI

InChI=1S/C11H10N2O2S.ClH/c14-9-2-1-7(5-10(9)15)8-6-16-11-12-3-4-13(8)11;/h1-2,5-6,14-15H,3-4H2;1H

InChI Key

QSEVEFXEKUNJGB-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CSC2=N1)C3=CC(=C(C=C3)O)O.Cl

Origin of Product

United States

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